Acetochlor OA

概要

説明

Acetochlor oxanilic acid (Acetochlor OA) is a major metabolite of the pre-emergent herbicide acetochlor, a chloroacetanilide compound used to control annual grasses and broadleaf weeds in crops such as corn and soybeans . Acetochlor undergoes microbial and chemical degradation in soil and water, forming water-soluble metabolites like this compound and its ethane sulfonic acid (ESA) counterpart . These metabolites are more mobile in aquatic systems than the parent compound due to their increased solubility, leading to frequent detection in groundwater and surface water . This compound is utilized as an analytical reference standard for environmental monitoring via liquid chromatography-mass spectrometry (LC-MS) . Despite its prevalence, its toxicological profile remains less understood compared to acetochlor, though it is often assumed to share similar bioactivity .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of acetochlor oxanilic acid typically involves the degradation of acetochlor. Acetochlor is synthesized through a two-step process starting from 2-ethyl-6-methylaniline. The first step involves the reaction of 2-ethyl-6-methylaniline with chloroacetyl chloride to form an anilide. This intermediate is then treated with chloromethyl ethyl ether and sodium hydroxide to produce acetochlor .

Industrial Production Methods

Industrial production of acetochlor oxanilic acid is not commonly practiced as it is primarily a degradation product of acetochlor. the degradation process can be studied and monitored in environmental samples to understand its formation and persistence.

化学反応の分析

Types of Reactions

Acetochlor OA undergoes various chemical reactions, including:

Common Reagents and Conditions

Hydrolysis: Sodium hydroxide is commonly used as a reagent for the hydrolysis of acetochlor oxanilic acid.

Major Products Formed

The major products formed from the hydrolysis of acetochlor oxanilic acid include its corresponding carboxylic acid and amine derivatives. Oxidation reactions can lead to the formation of carbon dioxide and water .

科学的研究の応用

Environmental Chemistry

Degradation Pathways:

Acetochlor OA is studied to understand the degradation pathways of acetochlor in various environments. Research indicates that the compound can impact soil and water quality, leading to concerns about its persistence and transformation in ecosystems.

Case Study:

A study focused on the degradation of acetochlor in aquatic environments demonstrated that microbial communities play a crucial role in its breakdown. The research highlighted that certain bacteria could utilize this compound as a carbon source, thereby influencing community structure and function in freshwater systems .

| Parameter | Control | This compound Treatment |

|---|---|---|

| Bacterial Diversity | High | Moderate |

| Functional Evenness | Low | Increased |

| Carbon Sources Utilized | 5 | 10 |

Toxicology

Impact on Non-Target Organisms:

Research has shown that this compound can have toxic effects on non-target organisms, including aquatic life. Studies on bighead carp (Aristichthys nobilis) revealed significant oxidative stress and DNA damage at varying concentrations of this compound, indicating potential risks to fish populations .

Key Findings:

- Increased levels of reactive oxygen species (ROS) were observed in treated fish.

- Significant morphological changes were noted in erythrocytes after exposure to higher concentrations of this compound.

| Concentration (μg/L) | DNA Damage | Oxidative Stress Markers |

|---|---|---|

| 0 | Baseline | Baseline |

| 300 | Moderate | Increased |

| 400 | High | Significantly Increased |

| 500 | Very High | Critical |

Analytical Chemistry

Reference Material for Detection:

this compound serves as a reference material for developing and validating analytical methods aimed at detecting and quantifying acetochlor and its metabolites in environmental samples. Its unique chemical properties allow researchers to establish reliable detection limits and methodologies.

Method Development:

A method was developed utilizing high-performance liquid chromatography (HPLC) to quantify this compound levels in soil and water samples. This method demonstrated high sensitivity and specificity, making it a valuable tool for environmental monitoring.

作用機序

Acetochlor OA exerts its effects primarily through its role as a metabolite of acetochlor. Acetochlor is an herbicide that inhibits elongase and geranylgeranyl pyrophosphate (GGPP) cyclization enzymes, which are part of the gibberellin pathway . This inhibition disrupts the growth and development of weed seedlings, leading to their death. The exact molecular targets and pathways involved in the action of acetochlor oxanilic acid are still under investigation.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Similarities

Acetochlor OA belongs to the oxanilic acid (OA) class of chloroacetanilide herbicide metabolites, which also includes alachlor OA and metolachlor OA . These compounds share a common mode of herbicidal action: inhibition of very-long-chain fatty acid synthase (VLCFAS) in target plants . Structurally, OA metabolites retain the core aniline backbone of their parent herbicides but replace the chlorine atom with a hydroxyl group and a carboxylic acid moiety, enhancing water solubility .

Table 1: Key Structural and Functional Properties

| Compound | Parent Herbicide | Water Solubility | Primary Degradation Pathway |

|---|---|---|---|

| This compound | Acetochlor | High | Microbial oxidation |

| Alachlor OA | Alachlor | High | Microbial oxidation |

| Metolachlor OA | Metolachlor | High | Microbial oxidation |

| Acetochlor ESA | Acetochlor | Very High | Glutathione conjugation |

| Alachlor ESA | Alachlor | Very High | Glutathione conjugation |

Environmental Detection and Persistence

Detection Frequency and Concentrations :

- This compound was detected in 70 water samples across studies, exceeding toxicity thresholds in all cases when assuming bioactivity equivalent to acetochlor .

- Comparatively, alachlor ESA is the most prevalent metabolite, detected in 28% of groundwater wells , followed by metolachlor ESA (23%) and alachlor OA (1.8 µg/L mean concentration) . Acetochlor ESA, however, was detected at lower concentrations (0.15 µg/L) .

Soil Mobility :

- In a study comparing two soil types (luvisol and calcisol), this compound infiltrated to depths of 10–20 cm in luvisol and 30–40 cm in calcisol , while its ESA counterpart reached 60–70 cm in both soils . This contrasts with alachlor OA, which showed higher mobility in calcisol .

Toxicity and Bioactivity

Assumed vs. Measured Toxicity :

- This compound is often assumed to have toxicity equivalent to acetochlor due to structural similarity . However, recent assessments suggest that OA metabolites may have lower mammalian toxicity than parent compounds .

- In contrast, alachlor ESA and OA metabolites are considered less potent, though their long-term ecological impacts remain understudied .

Ecological Impact :

- This compound’s environmental persistence and mobility raise concerns about chronic exposure in aquatic ecosystems. In contrast, metolachlor OA is less frequently detected but shares similar bioaccumulation risks .

Mitigation and Removal

Water Treatment Efficacy :

- Activated carbon effectively reduces this compound and ESA concentrations below sanitary limits initially, but breakthrough occurs after 6 months due to saturation .

- Photocatalytic degradation using Co₃O₄-Bi₂O₃ (CBO) heterostructures achieves >70% mineralization of acetochlor under UV light, though this method’s efficiency for OA metabolites is untested .

Regulatory and Environmental Concerns

- Acetochlor’s environmental profile is deemed comparable or worse than other chloroacetanilides like alachlor, with higher application rates increasing contamination risks .

- Despite lower acute toxicity, the ubiquity of OA metabolites in water systems (e.g., 70% detection rate in tributaries of the Great Lakes ) underscores their significance as persistent pollutants .

生物活性

Acetochlor, a widely used herbicide, is primarily employed for the control of grasses and broadleaf weeds in various crops. Its degradation product, Acetochlor OA (acetochlor oxanilic acid), has garnered attention due to its potential environmental and health implications. This article explores the biological activity of this compound, focusing on its effects on microbial communities, toxicity, and potential carcinogenicity.

1. Impact on Microbial Communities

Research indicates that this compound significantly influences freshwater microbial communities. A study assessing its impact on heterotrophic bacteria revealed several key findings:

- Community Structure : this compound exposure altered the bacterial community structure, with a noted decrease in community complexity at higher concentrations (500 μg/l) compared to controls. This was evidenced by a reduction in the number of distinct DNA bands in denaturing gradient gel electrophoresis (DGGE) analyses .

- Functional Diversity : Despite the decrease in complexity, functional diversity increased at lower concentrations. The carbon-limited physiological profile (CLPP) suggested that microbial communities exposed to this compound utilized a broader range of carbon sources than non-exposed controls .

Table 1: Effects of this compound on Bacterial Communities

| Concentration (μg/l) | Community Complexity | Functional Diversity |

|---|---|---|

| 0 | High | Low |

| 1-5 | Moderate | Moderate |

| 50-100 | Low | High |

| 500 | Very Low | Moderate |

2. Toxicological Studies

Acute and chronic toxicity studies have been conducted to evaluate the effects of this compound on various biological systems:

- Animal Studies : In subchronic oral toxicity studies involving rats and dogs, significant findings included decreased body weight in offspring at doses correlating with maternal toxicity. The no-observed-adverse-effect level (NOAEL) was determined to be 2.0 mg/kg/day based on kidney and testicular effects observed in dogs .

- Absorption and Excretion : Studies demonstrated that this compound is well absorbed and rapidly eliminated in rats, with peak plasma levels occurring approximately 7 hours post-dose. Most of the administered dose was excreted via urine (71-77%), indicating substantial systemic absorption .

3. Potential Carcinogenicity

The carcinogenic potential of this compound has been a subject of investigation, particularly among agricultural workers:

- Cancer Incidence Studies : A notable study found associations between acetochlor use and increased risks of lung cancer (RR = 1.74) and colorectal cancer (RR = 1.75). These findings suggest a possible link between acetochlor exposure and certain types of cancer, although definitive conclusions are hindered by limitations such as small sample sizes and lack of exposure-response trends .

Table 2: Cancer Risk Associated with Acetochlor Use

| Cancer Type | Relative Risk (RR) | Confidence Interval (CI) |

|---|---|---|

| Lung Cancer | 1.74 | 1.07 - 2.84 |

| Colorectal Cancer | 1.75 | 1.08 - 2.83 |

| Melanoma | 1.61 | 0.98 - 2.66 |

| Pancreatic Cancer | 2.36 | 0.98 - 5.65 |

4. Microbial Degradation Pathways

This compound is also subject to microbial degradation, which is crucial for understanding its environmental fate:

- Microbial Consortium : Research identified a microbial consortium capable of completely mineralizing acetochlor through a series of biochemical transformations involving multiple bacterial species such as Rhodococcus sp., Delftia sp., and Sphingobium sp. .

- Cytochrome P450 System : A specific cytochrome P450 system has been implicated in the deethoxymethylation process of acetochlor, highlighting the biochemical pathways involved in its degradation .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Acetochlor OA in environmental samples?

this compound is typically quantified using liquid chromatography coupled with mass spectrometry (LC-MS) . Method validation includes establishing a linear standard curve (e.g., 5–300 mg/L, R² = 0.9991), determining the limit of quantification (LOQ) via signal-to-noise ratio ≥10, and assessing recovery rates (e.g., 20–100 mg/L spiked samples). Precision is evaluated through repeated trials .

Q. How is this compound detected in biological matrices like milk?

Researchers use solid-phase extraction (SPE) followed by LC-MS. Recovery assays involve spiking milk samples with this compound at 20, 50, or 100 mg/L, with statistical validation via ANOVA and standard deviation calculations. Control groups are essential to confirm baseline absence of the compound .

Q. What are the primary sources of this compound in environmental monitoring?

this compound originates as a metabolite of the herbicide acetochlor, widely used in corn and soybean farming. Key contamination pathways include soil leaching, agricultural runoff, and feed-to-milk transfer in livestock .

Advanced Research Questions

Q. How can experimental design address contradictions in genotoxicity studies of this compound?

Conflicting results (e.g., no mutagenicity in TK gene assays vs. potential carcinogenicity in epidemiological studies) require multi-endpoint validation . For example:

- Use TK gene mutation assays (e.g., TK6 cells) and micronucleus tests in parallel.

- Incorporate dose-response curves and long-term exposure models to assess low-dose effects .

Q. What statistical approaches resolve variability in this compound leaching data across soil types?

Soil-specific leaching (e.g., deeper ESA metabolite penetration in calcisol vs. luvisol) is analyzed using mass balance models and preferential flow metrics. Data normalization to soil organic carbon content and hydraulic conductivity improves cross-study comparability .

Q. How do multi-omics approaches elucidate this compound’s neurotoxic effects?

Integrate proteomics, metabonomics, and microbiome sequencing (e.g., fecal microbiota transplant in rat models) to identify disrupted pathways (e.g., hippocampal protein expression) and gut-brain axis interactions. Western blot and qPCR validate candidate biomarkers .

Q. What methodologies assess this compound’s environmental persistence and transformation?

- Isotopic fingerprinting (δ¹³C analysis) distinguishes volatilized vs. parent-derived this compound in soil.

- Bioremediation trials using cyanobacterial mats quantify degradation rates (e.g., 2-week soil incubation) .

Q. How are epidemiological studies designed to evaluate this compound’s carcinogenic risk?

Large-scale cohort studies (e.g., Agricultural Health Study) use:

- Exposure questionnaires to classify dose levels (low/high).

- Longitudinal health tracking (e.g., 10+ years) with confounder adjustment (e.g., smoking, co-exposure to other herbicides).

- Threshold exceedance analysis (TQ/EAR metrics) to link detected concentrations to biological effects .

Q. Methodological Recommendations

- Conflict Resolution : When studies contradict (e.g., genotoxicity), apply weight-of-evidence frameworks prioritizing replicated findings and mechanistic plausibility .

- Field vs. Lab Data : Calibrate lab-derived degradation rates with in-situ isotopic or microbial community data .

- Ethical Animal Trials : Terminate dosing upon observing hepatotoxic symptoms (e.g., diarrhea, emesis) and validate endpoints via histopathology .

特性

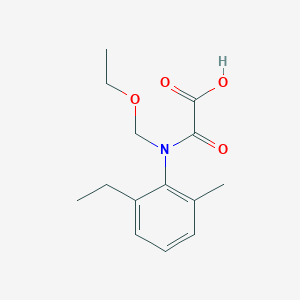

IUPAC Name |

2-[N-(ethoxymethyl)-2-ethyl-6-methylanilino]-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-4-11-8-6-7-10(3)12(11)15(9-19-5-2)13(16)14(17)18/h6-8H,4-5,9H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKTUNJJKYTOFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(COCC)C(=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1037484 | |

| Record name | Acetochlor OA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194992-44-4 | |

| Record name | Acetochlor OA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194992-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetochlor oxanilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194992444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetochlor OA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETOCHLOR OXANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG499WTE12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。